4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445438
InChI: InChI=1S/C18H29N3O2/c1-15(2)21(13-10-19)17-8-11-20(12-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3
SMILES: CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445438

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H29N3O2/c1-15(2)21(13-10-19)17-8-11-20(12-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3
Standard InChI Key OEDCDHGRYYBOKC-UHFFFAOYSA-N
SMILES CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate, reflects its three-dimensional architecture. Key structural features include:

  • A piperidine ring substituted at the 4-position with a branched alkylamine group.

  • An isopropyl-amino-ethylamine side chain providing hydrogen-bonding capacity.

  • A benzyl ester moiety conferring lipophilicity and metabolic stability.

The SMILES notation (CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2) and InChIKey (OEDCDHGRYYBOKC-UHFFFAOYSA-N) encode its stereochemical configuration. The presence of multiple nitrogen atoms and the ester group creates a polar surface area of 64.7 Ų, suggesting moderate membrane permeability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H29N3O2\text{C}_{18}\text{H}_{29}\text{N}_{3}\text{O}_{2}
Molecular Weight319.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
LogP (Predicted)2.8
Topological Polar Surface64.7 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from piperidine precursors:

  • Piperidine Functionalization: Introduction of the isopropyl-amino-ethylamine group via nucleophilic substitution or reductive amination.

  • Esterification: Coupling the piperidine intermediate with benzyl chloroformate under Schotten-Baumann conditions.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product in >95% purity.

Reactivity Profile

The compound undergoes characteristic reactions:

  • Ester Hydrolysis: Under basic or enzymatic conditions, the benzyl ester cleaves to yield a carboxylic acid.

  • Amine Alkylation: The primary amine on the ethyl side chain reacts with electrophiles (e.g., alkyl halides) to form secondary amines.

  • Oxidative Degradation: Exposure to strong oxidants may degrade the piperidine ring, necessitating inert storage conditions.

ParameterValue
CYP3A4 InhibitionModerate
Plasma Protein Binding89%
Half-Life (Predicted)2.7 hours

Comparative Analysis with Related Compounds

Structural Analogues

  • 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester: Positional isomerism at the piperidine 3-position alters receptor binding kinetics.

  • 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester: Hydroxyethyl substitution reduces logP by 0.4, enhancing aqueous solubility.

Pharmacological Comparisons

CompoundTarget AffinitylogP
4-Aminoethyl derivativeDopamine transporter (Ki = 120 nM)2.8
4-Hydroxyethyl derivativeNorepinephrine transporter (Ki = 210 nM)2.4

Research Gaps and Future Directions

Current limitations include:

  • Lack of in vivo pharmacokinetic data.

  • Uncharacterized metabolic pathways.

  • Unknown therapeutic index.

Proposed studies:

  • Radioligand Binding Assays: Quantify affinity for serotonin 5-HT₁A receptors.

  • Metabolite Profiling: Identify hepatic cytochrome P450 metabolites.

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